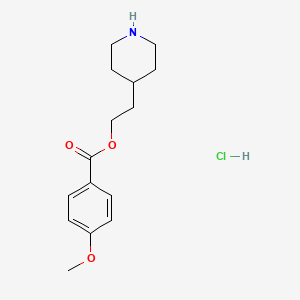

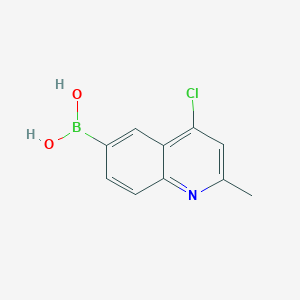

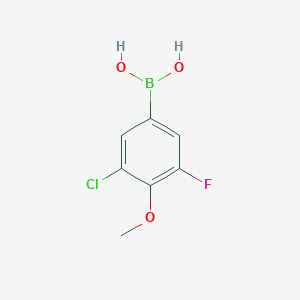

![molecular formula C6H12Cl2N2S B1456139 [1-(5-甲基-1,3-噻唑-2-基)乙基]胺二盐酸盐 CAS No. 1332530-54-7](/img/structure/B1456139.png)

[1-(5-甲基-1,3-噻唑-2-基)乙基]胺二盐酸盐

描述

“[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that is related to the thiazole group . Thiazoles are a type of heterocyclic compound that has been extensively studied due to their diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, a series of new Betti bases, which include “[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride”, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Thiazole derivatives have been found to undergo a variety of chemical reactions. For instance, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗菌应用

噻唑衍生物,包括[1-(5-甲基-1,3-噻唑-2-基)乙基]胺二盐酸盐,因其抗菌特性而被研究。已知它们对多种微生物菌株表现出活性。 该化合物的结构使其能够与细菌细胞壁相互作用并破坏其完整性,从而导致抑制细菌生长 .

抗癌活性

噻唑部分是许多抗癌剂的常见特征。研究表明,噻唑衍生物在抑制肿瘤生长和增殖方面可能有效。 对噻唑环不同位置的修饰产生了具有有效抗肿瘤活性的化合物,使它们成为癌症治疗的有希望的候选者 .

抗真菌功效

噻唑化合物也已被合成和评估其抗真菌活性。 某些衍生物已显示出对各种真菌病原体的有效性,表明其在治疗真菌感染方面具有潜在用途 .

抗阿尔茨海默病

噻唑衍生物已显示出作为抗神经退行性疾病(如阿尔茨海默病)的药物的希望。 它们有可能抑制 β-淀粉样蛋白或 tau 蛋白等酶,这些酶与该疾病的病理学有关,为治疗干预提供了一条途径 .

抗高血压特性

一些噻唑衍生物表现出抗高血压作用,这意味着它们可以降低血压。 这在管理慢性疾病(如高血压)中尤为重要,高血压是心血管疾病的主要危险因素 .

抗氧化作用

噻唑衍生物的抗氧化特性使其在清除自由基方面有用。 这种活性有利于预防氧化应激,氧化应激与各种慢性疾病和衰老过程有关 .

作用机制

The mechanism of action of thiazole derivatives is diverse and depends on the specific compound. For example, Pramipexole, which contains a 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .

未来方向

Thiazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

属性

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-4-3-8-6(9-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRSEBDAWCEKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

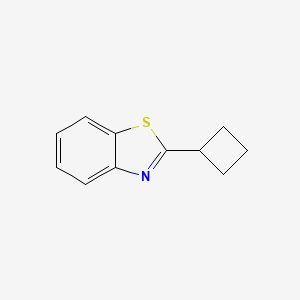

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)

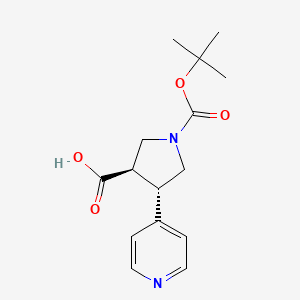

![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/structure/B1456073.png)

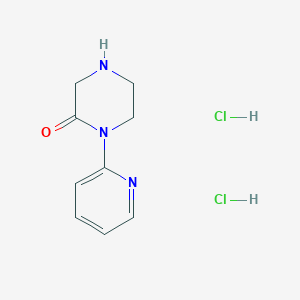

![3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1456074.png)

![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)